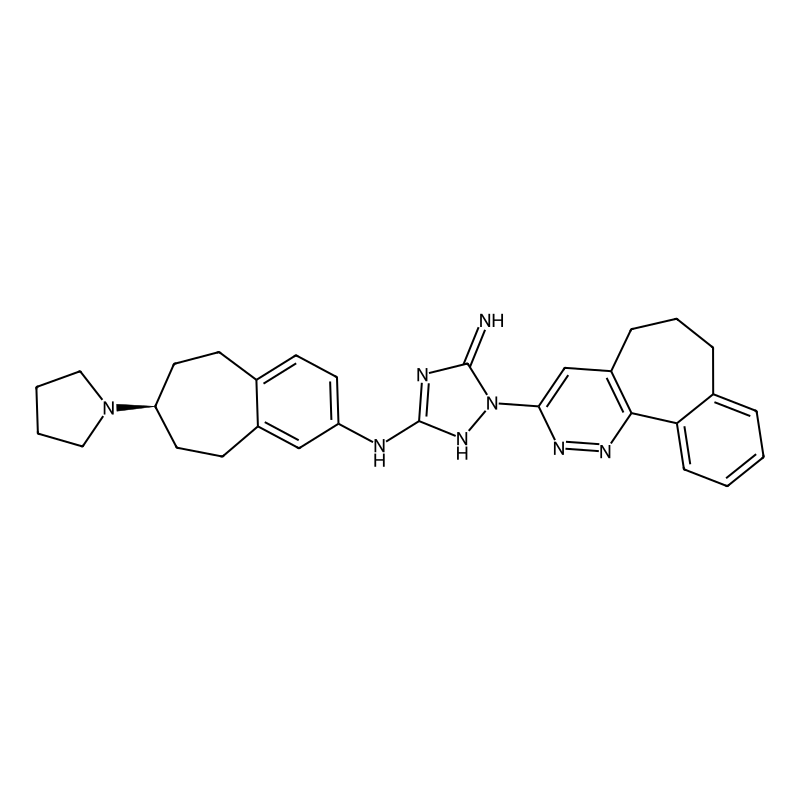

Bemcentinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

AXL Receptor Tyrosine Kinase: Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction to AXL Receptor Tyrosine Kinase

AXL represents a promising molecular target in oncology and beyond, belonging to the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases (RTKs). The name "AXL" derives from the Greek word "anexelekto," meaning "uncontrolled," reflecting its role in cancer progression [1]. Initially identified in patients with chronic myeloid leukemia, AXL has emerged as a critical regulator of multiple oncogenic processes, including cell proliferation, survival, migration, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, stemness, and therapeutic resistance [1] [2]. Beyond oncology, AXL also facilitates viral infections, including SARS-CoV-2 and Zika, highlighting its importance in both cancer and virology [1].

AXL is frequently overexpressed in various human malignancies, including renal, lung, breast, prostate, colon, esophageal, and head and neck cancers [1]. Its overexpression is consistently associated with poor prognosis, tumor aggressiveness, and resistance to conventional and targeted therapies [3] [4]. The strategic position of AXL at the intersection of multiple oncogenic signaling pathways and immune modulation makes it an attractive therapeutic target. This comprehensive technical review examines AXL's molecular structure, biological functions, regulatory mechanisms, and emerging therapeutic strategies, providing researchers and drug development professionals with essential insights for advancing AXL-targeted approaches.

Molecular Structure and Domain Organization

Genetic Organization and Protein Domains

The AXL gene is located at chromosome locus 19q13.2, near the BCL3 proto-oncogene, and consists of 20 exons encoding an 894 amino acid multidomain protein [1] [2]. AXL is expressed as two primary isoforms due to alternative splicing, predominantly involving the inclusion or omission of exon 10 [5]. The full-length AXL receptor is a 140 kDa single-pass transmembrane protein comprising three structural domains: an extracellular domain, a transmembrane domain, and an intracellular tyrosine kinase domain [1] [2].

Table 1: Domain Organization of AXL Receptor Tyrosine Kinase

| Domain | Structural Features | Functional Elements | Role in Signaling |

|---|---|---|---|

| Extracellular | Two immunoglobulin (Ig)-like domains and two fibronectin type III (FNIII) repeats | Ig domains mediate GAS6 binding; FNIII domains regulate interaction | Ligand binding and receptor dimerization |

| Transmembrane | Single α-helical segment | Anchors receptor in cell membrane | Spatial orientation and membrane localization |

| Intracellular | Tyrosine kinase domain | KW(I/L)A(I/L)ES sequence; six tyrosine residues (Y698, Y702, Y703, Y779, Y821, Y866) | Kinase activity and downstream signaling recruitment |

The extracellular domain of AXL contains two immunoglobulin (Ig)-like repeats and two fibronectin type III (FNIII)-like repeats, structurally resembling neural cell adhesion molecules (NCAMs) [1] [2]. AXL binds to its primary ligand GAS6 primarily through the Ig motifs, with regulation modulated by the FNIII domains [1] [3]. The intracellular domain is crucial for autophosphorylation and subsequent kinase activity, featuring six tyrosine residues (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, and Tyr866) that serve as phosphorylation sites [2]. Among these, the three C-terminal tyrosine residues (Tyr779, Tyr821, and Tyr866) are particularly important for autophosphorylation and AXL activation [2].

Ligand Binding and Activation Mechanisms

AXL activation occurs through multiple mechanisms, primarily through binding to its high-affinity ligand Growth Arrest-Specific 6 (GAS6), a vitamin K-dependent secretory protein [1] [3]. GAS6 binds to AXL in a 1:1 ratio, forming a complex that undergoes dimerization, leading to autophosphorylation within the intracellular kinase domain [1] [3]. The interaction between GAS6 and AXL is unique as it prevents direct AXL/AXL or GAS6/GAS6 interactions, influencing processes such as epithelial-to-mesenchymal transition (EMT) in cancer progression [1].

Beyond the canonical GAS6-driven mechanism, AXL can be activated through alternative mechanisms [1]:

- GAS6-independent activation: Through crosstalk with other receptors like c-MET or EGFR, self-dimerization, or oxidative stress response

- Heterodimerization: Formation of heterocomplexes with non-TAM receptors such as EGFR, HER2, HER3, VEGFR, PDGFR, and FLT3

- Overexpression-induced aggregation: Leading to ligand-independent homo-dimerization

The full activation of AXL, particularly in both healthy tissues and the cancer microenvironment, depends on interactions with ligands and phosphatidylserine (PtdSer). GAS6 binds to PtdSer present on cell membranes, forming an extracellular lipid-protein complex critical for initiating TAM receptor dimerization and AXL signaling pathway activation [1].

AXL receptor activation mechanism: GAS6-PtdSer complex binding induces dimerization and autophosphorylation.

Biological Functions in Cancer and Signaling Pathways

Key Oncogenic Functions

AXL signaling plays a pivotal role in multiple processes that drive cancer development and metastasis through various downstream pathways, including PI3K/AKT, JAK/STAT, NF-κβ, and RAS/RAF/MEK/ERK [1] [2]. The key biological functions of AXL in cancer progression include:

Cell Proliferation and Survival: AXL enhances cell survival by regulating NF-κβ nuclear transport, which leads to increased expression of anti-apoptotic markers such as survivin and BCL-2, while simultaneously reducing the expression of pro-apoptotic markers like caspase 3 and BAD [1] [2]. AXL inhibition has been shown to lower levels of anti-apoptotic proteins, such as MCL-1 and BCL-2, while upregulating apoptosis-related proteins like Bim [1].

Migration and Invasion: AXL activity is critical for cell migration phenotypes, including the increase in GTP-binding proteins Rho and Rac and the formation of filopodia [2]. The overexpression of AXL in cells with low metastatic potential leads to augmented migratory and invasive abilities, facilitating tumor spread [2].

Epithelial-Mesenchymal Transition (EMT): AXL is a key regulator of EMT, a fundamental process in cancer metastasis and therapeutic resistance [1] [4]. Through EMT, AXL enhances cell invasiveness, anti-apoptotic resistance, and acquisition of stem-like properties [5].

Angiogenesis: AXL promotes angiogenesis by supporting endothelial cell function, facilitating metastasis, as seen in hepatocellular carcinoma through activation of the PI3K/Akt/SOX2/DKK-1 network [1].

Therapeutic Resistance: AXL mediates resistance to various targeted therapies, including EGFR inhibitors in non-small cell lung cancer and cetuximab in head and neck cancer [1] [2]. In NSCLC, AXL enhances MYC transcription, which disrupts purine metabolism and increases the likelihood of drug-resistant mutations [1].

Immune Modulation: AXL expression on macrophages and dendritic cells enables efferocytosis—the non-immunogenic clearance of apoptotic cells—which dampens immune responses in the tumor microenvironment [6]. AXL inhibition may thus not only lead to tumor cell death but also result in macrophage and dendritic cell activation, ultimately increasing T cell recruitment to the tumor [6].

Downstream Signaling Networks

AXL activation triggers multiple downstream signaling pathways that collectively contribute to its oncogenic functions:

- PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and metabolic regulation. Phosphorylated Tyr779 and Tyr821 bind to p85 subunit of PI3K, initiating this pathway [2].

- RAS/RAF/MEK/ERK Pathway: Regulates cell proliferation and differentiation. Phosphorylated Tyr821 binds to GRB2, activating this cascade [2].

- JAK/STAT Pathway: Influences immune responses and cell survival.

- NF-κB Pathway: Controls expression of anti-apoptotic genes and inflammatory responses.

AXL downstream signaling pathways: Phosphorylation recruits adaptor proteins, activating key oncogenic processes.

Expression Regulation and Molecular Control Mechanisms

AXL signaling is tightly regulated through a range of complex mechanisms, including epigenetic alterations, transcriptional, translational, and posttranslational modifications [1]. Understanding these regulatory mechanisms is essential for developing effective AXL-targeted therapies.

Transcriptional and Epigenetic Regulation

Multiple transcription factors act on the AXL promoter to regulate its expression:

- Hypoxia-Inducible Factors (HIF-1α): Links AXL expression to tumor hypoxia [1] [2]

- Activator Protein 1 (AP-1): Mediates AXL upregulation in response to various stimuli [2]

- YAP1/TEAD: Connects AXL to Hippo signaling pathway [1]

- CREB and SP-1: Additional transcriptional regulators [1]

- MZF-1: Myeloid zinc finger 1 protein implicated in AXL transcription [2]

AXL gene expression can also be modulated by promoter methylation and epigenetic modifications, including histone acetylation and DNA methylation [1] [2]. In addition, activation of TLR signaling upregulates AXL mRNA in dendritic cells and macrophages [2].

Post-Transcriptional and Post-Translational Regulation

MicroRNAs play a significant role in post-transcriptional regulation of AXL:

- miR-34a and miR-199a/b: Directly target AXL mRNA and inhibit its expression [2]

- miR-33a-5p and miR-93-5p: Additional miRNAs that regulate AXL signaling [1]

Long non-coding RNAs also contribute to AXL regulation:

- DANCR and XIST: Act as competitive endogenous RNAs that sequester miRNAs (miR-33a-5p and miR-93-5p), thereby regulating AXL signaling at the post-transcriptional level [1]

Post-translational modifications further influence AXL functionality:

- Glycosylation: Affects molecular weight (100-140 kDa range) and receptor maturation [2]

- Phosphorylation: Key for activation and downstream signaling

- Ubiquitination: Regulates receptor turnover and degradation [1]

- Proteolytic Cleavage: Generates soluble AXL (sAxl) that acts as a decoy receptor [3]

Therapeutic Targeting and Clinical Development

AXL-Targeted Therapeutic Strategies

Several therapeutic strategies have been developed to inhibit AXL signaling in cancer:

- Small-Molecule Tyrosine Kinase Inhibitors: ATP-competitive inhibitors that block AXL kinase activity

- Monoclonal Antibodies: Target the extracellular domain to prevent ligand binding and receptor activation

- Antibody-Drug Conjugates (ADCs): Deliver cytotoxic payloads specifically to AXL-expressing cells

- Soluble Receptors: Decoy receptors that sequester GAS6 ligand

- Aptamers: Nucleotide-based inhibitors that specifically bind AXL

- CAR-T Therapies: AXL-targeted chimeric antigen receptor T-cells [1]

Table 2: AXL-Targeted Agents in Clinical Development

| Therapeutic Agent | Type | Selectivity | Development Status | Key Clinical Applications |

|---|---|---|---|---|

| Bemcentinib (BGB324/R428) | Small molecule inhibitor | Selective AXL inhibitor | Phase II clinical trials | Triple-negative breast cancer, melanoma, NSCLC; FDA fast-track designation in combination with PD-1/PD-L1 agents |

| AB801 | Small molecule inhibitor | Highly potent and selective AXL inhibitor | Early clinical trials | Advanced solid tumors, NSCLC in combination with chemotherapy |

| TP-0903 | Small molecule inhibitor | Multi-target inhibitor (including AXL) | Preclinical/Clinical studies | Pancreatic cancer models |

| Cabozantinib | Small molecule inhibitor | Multi-target inhibitor (AXL, VEGFR2, MET) | Approved for renal cell and hepatocellular carcinoma | Liver cancer, other solid tumors |

| Gilteritinib | Small molecule inhibitor | Multi-target (AXL, FLT3) | Approved for FLT3-mutated AML | Acute myeloid leukemia |

| AVB-S6-500 | Monoclonal antibody | AXL inhibitor | Clinical trials | Advanced solid tumors |

Combination Therapy Strategies

AXL inhibition shows particular promise in combination with other therapeutic approaches:

- EGFR-TKI Combinations: AXL inhibitors can prevent or overcome acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors in patients with EGFR-mutant lung cancer [5].

- Immunotherapy Combinations: AXL inhibition may transform immunologically "cold" tumors to "hot" ones by promoting myeloid cell activation and T cell recruitment, thus enhancing response to immune checkpoint blockade [6].

- Chemotherapy Combinations: AXL inhibitors can sensitize tumors to conventional chemotherapy by overcoming resistance mechanisms [7].

- Targeted Therapy Combinations: Simultaneous inhibition of AXL and complementary pathways (e.g., VEGF, MET) may yield synergistic antitumor effects [1].

The selective AXL inhibitor this compound (BGB324/R428) recently received fast-track designation by the US FDA in combination with a PD-1/PD-L1 agent, highlighting the growing importance of AXL targeting in cancer therapy [1].

Experimental Protocols and Methodologies

In Vitro Assessment of AXL Expression and Signaling

ELISA-Based Quantification of AXL Expression

- Cell Preparation: Seed cells in 6-well plates (150,000 cells per well for tumor cells; 300,000 cells per well for immune cells) and treat for 24 hours prior to lysis [6].

- Lysis: Wash cells once with ice-cold PBS and lyse with 100μL of ice-cold NP40 lysis buffer supplemented with protease and phosphatase inhibitors [6].

- Protein Quantification: Clarify lysates by centrifugation at 16,100×g for 10 minutes at 4°C. Quantify total protein content using BCA protein assay [6].

- ELISA: Use commercial ELISA kits (e.g., R&D Systems DuoSet ELISA) according to manufacturer's protocols. Normalize AXL levels to total protein concentration [6].

AXL Activation and Signaling Assessment

- Phospho-AXL Detection: Use phospho-specific antibodies against key tyrosine residues (Y779, Y821) via Western blot or ELISA.

- Downstream Pathway Analysis: Assess phosphorylation status of AKT (Ser473), ERK1/2 (Thr202/Tyr204), and STAT3 (Tyr705) to monitor PI3K/AKT, MAPK/ERK, and JAK/STAT pathway activation.

- Functional Assays: Evaluate AXL-mediated biological responses using migration assays (Boyden chamber), invasion assays (Matrigel), and proliferation assays (MTT, BrdU incorporation).

In Vitro Tumor Microenvironment Model

Co-culture System for Myeloid Cell-Tumor Interaction Studies

- Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats via density gradient centrifugation with Lymphoprep. Isolate monocytes using CD14 Positive Selection Kit [6].

- Myeloid Cell Differentiation: Differentiate monocytes into macrophages with 25ng/mL M-CSF over 6 days, with media change on day 3. Differentiate into dendritic cells with 20ng/mL IL-4 and 40ng/mL GM-CSF over 8 days with media changes on days 3 and 6 [6].

- Co-culture Establishment: Combine differentiated myeloid cells with AXL-expressing tumor cells at appropriate ratios (typically 1:1 to 5:1 immune:tumor cells) [6].

- AXL Inhibition Treatment: Treat co-cultures with AXL inhibitors (e.g., 1μM this compound) or vehicle control for 24-72 hours. Assess immune cell activation markers (CD80, CD86, HLA-DR) via flow cytometry and cytokine secretion via Luminex assay [6].

In Vivo Therapeutic Efficacy Studies

Animal Models for AXL-Targeted Therapy Evaluation

- Xenograft Models: Implant AXL-expressing tumor cells (typically 1-5×10^6 cells) subcutaneously into immunocompromised mice (e.g., NOD/SCID). Allow tumors to establish to ~100-200mm³ before initiating treatment.

- Syngeneic Models: Use immunocompetent mice and AXL-expressing syngeneic tumor cells to evaluate both direct antitumor effects and immune modulation.

- Metastasis Models: Inject tumor cells intravenously (for lung metastasis) or intracardially (for systemic metastasis) to evaluate AXL inhibition effects on metastatic dissemination.

- Treatment Protocols: Administer AXL inhibitors orally (typically 10-100 mg/kg daily) or via other appropriate routes. Include control groups, monotherapy arms, and combination therapy arms.

- Endpoint Analysis: Monitor tumor growth, metastasis (via imaging), and survival. At endpoint, analyze tumors for AXL signaling pathway modulation, immune cell infiltration, and biomarker expression.

Conclusion and Future Perspectives

AXL has firmly established itself as a critical player in cancer progression, therapeutic resistance, and immune evasion. Its unique position at the intersection of multiple oncogenic signaling pathways and immune modulation makes it an attractive therapeutic target across various cancer types. Significant progress has been made in developing AXL-targeted agents, with several small molecule inhibitors and antibody-based approaches advancing through clinical development.

The future of AXL-targeted therapy likely lies in rational combination strategies that address both tumor-intrinsic and microenvironmental resistance mechanisms. Promising directions include combining AXL inhibitors with immunotherapy to convert immunologically "cold" tumors to "hot" ones, with targeted therapies to prevent resistance, and with conventional chemotherapy to enhance efficacy [6]. Additionally, the development of predictive biomarkers for patient selection will be crucial for maximizing clinical benefit.

References

- 1. AXL signaling in cancer: from molecular insights to ... [nature.com]

- 2. AXL receptor tyrosine kinase as a promising anti-cancer ... [molecular-cancer.biomedcentral.com]

- 3. The Receptor Tyrosine Kinase Axl in (Advanced) Gastric ... [pmc.ncbi.nlm.nih.gov]

- 4. AXL receptor as an emerging molecular target in colorectal ... [sciencedirect.com]

- 5. Recent discovery and development of AXL inhibitors as ... [sciencedirect.com]

- 6. Axl inhibitor-mediated reprogramming of the myeloid ... [frontiersin.org]

- 7. Discovery of AB801, a Potent and Selective Inhibitor of AXL ... [pubmed.ncbi.nlm.nih.gov]

Bemcentinib mechanism of action AXL inhibition

Molecular Mechanism and Signaling Pathways

Bemcentinib exerts its effects by precisely targeting the AXL signaling axis. The diagram below illustrates the core mechanistic pathway of AXL and how this compound inhibits it.

Figure 1: this compound inhibits AXL activation and its downstream oncogenic signaling pathways.

- Ligand Binding and Receptor Activation: The primary ligand for AXL is Growth Arrest-Specific 6 (GAS6) [1] [2]. GAS6 binding induces AXL homodimerization, leading to autophosphorylation of tyrosine residues in the intracellular kinase domain [1].

- Downstream Oncogenic Signaling: Activated AXL initiates multiple downstream signaling cascades, including PI3K/AKT, MAPK/ERK, and JAK/STAT pathways [1]. These pathways collectively promote cell survival, proliferation, and invasive capacity.

- This compound Inhibition: As a selective ATP-competitive inhibitor, this compound binds to the kinase domain of AXL, preventing autophosphorylation and subsequent activation of these downstream pathways [2].

Biological Consequences in the Tumor Microenvironment

AXL inhibition by this compound impacts both cancer cells and the surrounding tumor microenvironment (TME), acting as a dual-targeted therapy.

- Direct Anti-tumor Effects: By blocking AXL signaling, this compound counteracts processes essential for cancer progression, including epithelial-mesenchymal transition (EMT), which is a key driver of metastasis and the development of resistance to various targeted therapies [1] [2].

- Reprogramming the Myeloid Compartment: AXL signaling in innate immune cells like macrophages and dendritic cells helps maintain an immunosuppressive TME [3]. This compound inhibits this pathway, leading to:

- Overcoming Microenvironment-Mediated Resistance: Recent studies show that the bone marrow stroma can protect acute myeloid leukemia (AML) cells by secreting GAS6. This compound effectively blocks this protective GAS6/AXL axis, restoring the anti-leukemic activity of other drugs like pioglitazone [4].

Key Experimental Models and Protocols

The following experimental approaches are commonly used to study this compound's mechanism of action, providing a reference for researchers designing their own studies.

| Experimental Goal | Common Model/Assay | Key Readouts |

|---|---|---|

| In vitro AXL Inhibition | Kinase activity assays [2] | AXL phosphorylation (IC₅₀), inhibition of downstream p-AKT, p-ERK [2] |

| Anti-proliferative Effect | Cancer cell line treatment (e.g., NSCLC, Melanoma, AML) [3] [4] | Cell viability (MTT/XTT), clonogenic assays [4] |

| Immune Cell Reprogramming | Co-culture of tumor cells with primary human monocyte-derived macrophages (HMDMs) or dendritic cells (HMDDCs) [3] | Surface activation markers (e.g., CD80, CD86, HLA-DR) via flow cytometry; cytokine secretion via Luminex [3] |

| Overcoming Stromal Resistance | Co-culture of AML cells with bone marrow stromal cells [4] | Stroma-induced loss of drug efficacy; restoration of anti-leukemic effect by this compound [4] |

Clinical Development and Rationale for Combination Therapy

This compound's clinical development strategy leverages its dual mechanism of action, focusing on combination therapies.

- Clinical Status: this compound has reached Phase 2 clinical trials for several indications, including metastatic non-squamous non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) [5] [4]. It has received Fast Track and Orphan Drug designations from the U.S. FDA [5].

- Synergy with Targeted Therapies: AXL activation is a recognized mechanism of resistance to EGFR and other kinase inhibitors. Combining this compound with these agents can preempt or overcome resistance [1].

- Potentiation of Immunotherapy: Given its role in reprogramming the immunosuppressive TME, a key clinical strategy is combining this compound with PD-1/PD-L1 checkpoint inhibitors. This approach aims to sensitize immunologically "cold" tumors to immunotherapy [2] [3].

Key Insights for Researchers

- Biomarker Development: Identifying predictive biomarkers, such as AXL overexpression or phospho-AXL levels, is crucial for enriching clinical trials with patients most likely to respond to this compound therapy [1].

- Understanding Heterogeneity: Response to AXL inhibition can be influenced by the tumor's prior treatment history. For example, melanoma cells pre-treated with targeted therapies like trametinib and dabrafenib show altered AXL expression and can differentially shape the subsequent immune response to this compound [3].

- Exploring Novel Formulations: The search for new chemical entities and inhibitor scaffolds targeting AXL remains active, as evidenced by recent research into diphenylpyrimidine–diamine derivatives with potent inhibitory activity [2].

This compound represents a promising therapeutic strategy targeting oncogenic signaling and immunosuppression in the tumor microenvironment. Its rational combination with both targeted agents and immunotherapies is a compelling approach for overcoming treatment resistance.

References

- 1. AXL signaling in cancer: from molecular insights to ... [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based discovery of potent inhibitors of Axl [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Axl -mediated reprogramming of the myeloid... inhibitor [frontiersin.org]

- 4. The AXL overcomes... inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

- 5. - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

Bemcentinib pharmacokinetics and pharmacodynamics

Pharmacokinetic & Pharmacodynamic Profile

| Aspect | Details from Clinical Trials |

|---|---|

| Dosing Strategy | Often uses a loading dose (e.g., 400 mg daily for 3 days) followed by a lower maintenance dose (e.g., 200 mg daily) to rapidly achieve therapeutic levels [1] [2]. |

| PK with Combination Therapies | Co-administration with docetaxel (in NSCLC) or low-dose cytarabine - LDAC (in AML) did not significantly alter bemcentinib's pharmacokinetics compared to its monotherapy profile [1] [2]. |

| Observed PD Effects | • AXL Pathway Inhibition: Decreased phosphorylation of AXL and its downstream effectors [2]. • Immune Modulation: Reversal of immunosuppressive tumor microenvironment; enhanced anti-leukemic immune responses in AML models [2]. • Biomarker Modulation: Changes in plasma protein biomarkers related to Protein Kinase B signaling and reactive oxygen species metabolism in NSCLC [1]. | | Synergistic Efficacy | • With docetaxel in NSCLC: 35% Partial Response (PR) rate and 47% Stable Disease (SD) rate in a Phase 1 trial [1]. • With LDAC in AML: Demonstrated safety and anti-leukemic activity in elderly patients unfit for intensive chemotherapy [2] [3]. |

Detailed Experimental Protocols

The PK and PD data summarized above were generated using standardized and rigorous methodologies in clinical trials.

- Pharmacokinetic Sampling and Analysis: In Phase 1 trials, blood samples for this compound are collected at multiple time points. For example, samples may be taken pre-dose and on specific days during the first cycle and subsequent cycles to characterize the drug's exposure profile [1]. This compound and combination drugs like docetaxel are quantified in plasma using validated, highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

- Pharmacodynamic Biomarker Assessments: PD effects are measured by evaluating the inhibition of the AXL pathway in patient samples. This involves analyzing phosphorylation status of AXL and key downstream signaling proteins (such as those in the Protein Kinase B pathway) using specialized laboratory techniques [1] [2]. These analyses demonstrate target engagement and the biological impact of AXL inhibition.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism of action of this compound and the AXL signaling pathway it inhibits.

This compound inhibits AXL kinase activity, blocking oncogenic signaling.

AXL, a member of the TAM receptor tyrosine kinase family, is activated by its ligand GAS6 [1] [2]. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote tumor cell proliferation, survival, invasion, and immune suppression [1] [4] [2]. By binding to the intracellular kinase domain of AXL, this compound prevents its autophosphorylation and activation, thereby suppressing these pro-oncogenic signals [4] [2].

Key Insights for Researchers

- Clinical Synergy is Context-Dependent: The promising efficacy of this compound combined with docetaxel in NSCLC and with LDAC in AML highlights that its therapeutic value is likely maximized in specific combination settings and patient populations [1] [2] [3].

- Consideration for Combination Therapy Design: The lack of significant drug-drug interaction with cytotoxics like docetaxel and LDAC simplifies the clinical development of combination regimens [1] [2].

- Addressing Toxicity: The observed hematological toxicities (like neutropenia) in combination with chemotherapy underscore the need for prophylactic management strategies, such as G-CSF support [1]. Asymptomatic QTcF prolongation, while manageable, requires monitoring [2] [3].

References

AXL as a Prognostic Biomarker in NSCLC

| Clinical Context | Patient Population | Key Findings | Statistical Significance | Source (Reference) |

|---|---|---|---|---|

| Brain Metastases (BM) | 66 NSCLC patients with BM [1] | High AXL/GAS6 co-expression independently predicts worse Overall Survival (BM-OS) | HR: 2.76, 95% CI: 1.45-5.25, P=0.001 [1] | 2017 Study |

| General Metastatic NSCLC | 98 patients with advanced metastatic NSCLC [1] | High AXL expression predicts worse Overall Survival (OS) | HR: 1.77, 95% CI: 1.13-2.79, P=0.01 [1] | 2017 Study |

| Resected Lung Adenocarcinoma | NSCLC patients (correlation study) [2] | AXL expression associated with lower tumor differentiation and advanced clinical stage | P<0.01 [2] | 2016 Study |

| Immunotherapy Treated | 111 NSCLC patients treated with ICI-monotherapy [3] | Tumor-cell AXL expression post-chemotherapy correlates with reduced OS | P=0.04 [3] | 2024 Study |

Molecular Mechanisms and Signaling Pathways

The GAS6/AXL signaling axis activates multiple downstream pathways that drive tumor progression. The diagram below illustrates the core AXL signaling network and its oncogenic functions.

AXL signaling activates key pathways driving cancer hallmarks [4] [5].

- Pathway Activation: GAS6 binding induces AXL dimerization and autophosphorylation, recruiting adaptor proteins and activating PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), JAK/STAT, and NF-κB pathways [4] [5]. These pathways collectively promote cell survival, proliferation, and stemness.

- Therapy Resistance: AXL confers resistance to chemotherapy, EGFR-TKIs, and immunotherapy. It contributes to an immunosuppressive tumor microenvironment and is associated with primary and acquired resistance to immune checkpoint inhibitors (ICIs) [3] [4].

- Epithelial-Mesenchymal Transition (EMT): AXL is a potent inducer of EMT, enhancing cell motility, invasion, and metastasis [1] [5].

Key Experimental Protocols

To investigate AXL's role, researchers use standardized techniques. The workflow below outlines a typical process for validating AXL's clinical significance.

Experimental workflow for correlating AXL expression with patient prognosis [1] [2].

- Immunohistochemistry (IHC): The most common method for detecting AXL protein in FFPE tissue sections.

- Primary Antibodies: Rabbit anti-human AXL monoclonal antibody (e.g., Cell Signaling Technology #8661) is typical [1].

- Scoring: Pathologists use an H-score, which combines the intensity of staining (0-3+) and the percentage of positive tumor cells. Expression is often classified as "high" or "low" based on a pre-defined median cut-off value [1] [3].

- Molecular Techniques:

- Western Blotting and Quantitative PCR (qPCR) are used to validate AXL protein and mRNA expression levels, respectively, often comparing cancer tissue to adjacent normal lung tissue [2].

- Cell-Based Assays: Using AXL-siRNA to knock down gene expression in NSCLC cell lines (e.g., H1299) allows researchers to study the functional impact on cell proliferation (MTT assay) and migration (Transwell assay) [2].

Therapeutic Implications and Clinical Development

The strong prognostic value of AXL makes it a compelling therapeutic target.

- AXL-Targeted Agents: Multiple therapeutic strategies are under investigation, including small-molecule tyrosine kinase inhibitors (e.g., Bemcentinib), monoclonal antibodies, and antibody-drug conjugates (ADCs) [4] [5].

- Combination Therapies: AXL inhibitors are being tested in combination with conventional chemotherapy, EGFR-TKIs, and immune checkpoint inhibitors to overcome therapeutic resistance [3] [4]. This compound in combination with a PD-1/PD-L1 agent has received FDA fast-track designation [4].

References

- 1. –GAS6 AXL can predict for adverse expression in... prognosis [pmc.ncbi.nlm.nih.gov]

- 2. Role of AXL expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXL expression reflects tumor-immune cell dynamics ... [pmc.ncbi.nlm.nih.gov]

- 4. AXL signaling in cancer: from molecular insights ... [nature.com]

- 5. AXL receptor tyrosine kinase as a promising anti-cancer ... [molecular-cancer.biomedcentral.com]

GAS6-AXL Pathway: Core Components & Activation

The GAS6-AXL pathway is a key receptor tyrosine kinase (RTK) signaling axis critically involved in oncogenesis. The table below summarizes its core molecular components.

| Component | Type | Key Features | Role in Signaling |

|---|---|---|---|

| AXL Receptor | Receptor Tyrosine Kinase (RTK), TAM family member | 140 kDa transmembrane protein; Extracellular: 2 Ig-like domains, 2 FNIII domains; Intracellular: Tyrosine kinase domain with key phosphorylation sites (e.g., Tyr698, Tyr702, Tyr779, Tyr821) [1] [2] [3]. | Ligand binding induces dimerization, autophosphorylation, and initiation of downstream signaling [1]. |

| GAS6 Ligand | Vitamin K-dependent secretory protein | Highest affinity for AXL vs. other TAM receptors; Binds phosphatidylserine (PtdSer) on cell membranes to form a bridge for AXL activation [1] [4]. | Primary activator of AXL. Binding is a 1:1 ratio, leading to receptor dimerization [1]. |

| Key Phosphorylation Sites | Intracellular Tyrosine Residues | N-terminal: Tyr698, Tyr702, Tyr703; C-terminal: Tyr779, Tyr821, Tyr866 [2] [3]. | Autophosphorylation creates docking sites for adaptor proteins (e.g., GRB2, p85 PI3K) to relay signals [3]. |

The core process of pathway activation is initiated when the GAS6 ligand binds to the extracellular Ig-like domains of AXL, often in a complex with phosphatidylserine. This binding induces AXL dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain [1].

Figure 1: The canonical GAS6-dependent activation of the AXL receptor. GAS6 often forms a complex with phosphatidylserine on the cell membrane, which facilitates AXL dimerization and autophosphorylation, leading to downstream signal transduction [1].

Biological Functions in Cancer Progression

AXL signaling drives multiple pro-tumorigenic processes. The diagram below illustrates how its activation contributes to cancer hallmarks.

Figure 2: Key oncogenic processes driven by AXL signaling. Activated AXL promotes tumor growth and aggressiveness through multiple interconnected biological functions [1] [4] [3].

Therapeutic Targeting Strategies

Given its role in cancer, AXL is a promising therapeutic target. Multiple agent classes are in development, as summarized below.

| Therapeutic Class | Mechanism of Action | Examples (if provided in search results) | Key Advantages / Challenges |

|---|---|---|---|

| Small Molecule Inhibitors | Inhibit intracellular tyrosine kinase activity, blocking ATP binding and phosphorylation [1]. | Bemcentinib (BGB324/R428) [1] [5]. | Can be multi-targeted; potential for off-target effects and toxicity [1]. |

| Monoclonal Antibodies (mAbs) | Bind extracellular domain to block GAS6 interaction and/or induce receptor internalization [1]. | Information not specified in search results. | High specificity; targets ligand-dependent activation [1]. |

| Engineered Decoy Receptors | Soluble AXL extracellular domains that sequester GAS6 ligand, preventing receptor activation [6]. | MYD1 (high-affinity Fc-fusion variant) [6]. | High specificity for ligand; engineered for femtomolar affinity to outcompete native receptors [6]. |

| Antibody-Drug Conjugates (ADCs) | mAb linked to cytotoxic drug; targets delivery to AXL-expressing tumor cells [1]. | Information not specified in search results. | Delivers potent cytotoxin directly to cancer cells. |

| Other Strategies | Includes CAR-T therapy (anti-AXL-CAR) and combination with immunotherapy [1]. | Information not specified in search results. | Aims to overcome resistance and improve efficacy of existing treatments [1]. |

Key Experimental Insights and Protocols

Research into the GAS6-AXL pathway employs sophisticated techniques to uncover its functions and test new therapies.

- Proximity-dependent Biotin Identification (BioID): This technique was used to map the AXL "proximity interactome." Scientists fused a mutated biotin ligase (BirA*) to the intracellular C-terminus of AXL. In cells expressing this fusion protein and stimulated with GAS6, the ligase biotinylates proteins near AXL. Subsequent streptavidin pull-down and mass spectrometry analysis identified numerous interactors, revealing a strong association with proteins regulating actin dynamics [5]. This finding directly linked AXL activation to cytoskeletal remodeling.

- Functional Validation of Actin Remodeling: Follow-up experiments confirmed that GAS6-AXL signaling triggers significant actin reorganization, leading to the formation of peripheral membrane ruffles and circular dorsal ruffles (CDRs). These processes were shown to be dependent on AXL's kinase activity and its downstream effectors PI3K and RAC1. This actin-driven remodeling promotes macropinocytosis (a nutrient-scavenging process) and facilitates cancer cell invasion in spheroid models [5].

- Rational Protein Engineering for Decoy Receptors: To create a potent AXL antagonist, researchers engineered a high-affinity decoy receptor. Using a yeast surface display library of mutated AXL Ig1 domains, they selected for variants with improved GAS6 binding. The lead candidate, MYD1, contained four key mutations (e.g., V92A, D87G) that collectively stabilized the bound conformation of GAS6. When reformatted as an Fc-fusion protein, MYD1 bound GAS6 with femtomolar affinity (Kd = 2.7 pM), an 80-fold improvement over the wild-type domain. This high-affinity decoy effectively sequestered GAS6, abrogated AXL signaling in cells, and potently inhibited metastasis and disease progression in vivo [6].

Future Directions and Considerations

Targeting the GAS6-AXL pathway holds significant promise, but several challenges remain. A primary focus is overcoming therapeutic resistance, often driven by crosstalk between AXL and other RTKs like EGFR, MET, and VEGFR [1] [3]. This underscores the need for rational combination therapies.

Furthermore, the pathway's role in modulating the tumor immune microenvironment is a critical area of investigation. AXL influences the function of various immune cells, and its inhibition may enhance response to immune checkpoint blockers like PD-1/PD-L1 agents [1] [4]. The search for robust predictive biomarkers to select patients most likely to benefit from AXL-targeted therapies is also essential for clinical success [3].

References

- 1. AXL signaling in cancer: from molecular insights to ... [nature.com]

- 2. A pathway map of AXL receptor-mediated signaling network [pmc.ncbi.nlm.nih.gov]

- 3. AXL receptor tyrosine kinase as a promising anti-cancer ... [molecular-cancer.biomedcentral.com]

- 4. Gas6/AXL pathway: immunological landscape and ... [frontiersin.org]

- 5. The GAS6-AXL signaling pathway triggers actin ... [pmc.ncbi.nlm.nih.gov]

- 6. An engineered Axl 'decoy receptor' effectively silences ... - PMC [pmc.ncbi.nlm.nih.gov]

Bemcentinib absorption distribution metabolism excretion

Bemcentinib Pharmacokinetic Data Summary

The table below synthesizes key quantitative PK parameters from published clinical trials.

| Parameter | Value/Description | Study Context |

|---|---|---|

| Dosing Regimen | Loading dose (200-400 mg daily for 2-3 days), followed by a lower daily maintenance dose (100-200 mg) [1] [2]. | Established in Phase 1 trials to rapidly achieve therapeutic concentrations. |

| Reported Tolerated Dose | Loading/Maintenance: 400/200 mg (with enhanced formulation) [1]. | Recommended Phase 2 dose from a trial in Acute Myeloid Leukemia (AML). |

| C~max~ | Not explicitly quantified in the provided results. | - |

| Analytical Method | Validated LC-MS/MS bioanalytical method; plasma concentrations quantified over 2-2000 ng/mL [2]. | Used in a Phase 1 trial with NSCLC patients. |

| Key Findings | This compound pharmacokinetics supported a once-daily oral dosing schedule [1]. The drug was detectable in plasma and its exposure was monitored in trials. | - |

| Metabolism & Excretion | Not detailed in the available search results. Major Gap: Specific enzymes involved (e.g., CYP450) and excretion routes are not identified. | - |

Detailed Experimental Protocols

For researchers designing PK studies, here are the methodologies from the cited clinical trials.

Bioanalytical Method for Plasma Concentration (from [2])

This protocol was used to quantify this compound and docetaxel in a phase 1 trial.

- Sample Collection: Blood samples were collected in lithium heparin tubes for this compound and K2EDTA tubes for docetaxel at multiple time points post-dose.

- Sample Processing: this compound was extracted from human plasma through lipid removal and protein precipitation. The eluate was evaporated under a stream of nitrogen and reconstituted.

- Instrumentation & Analysis:

- Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Chromatography: An ACE 3 C18-AR column with a mobile phase of 0.01% formic acid and acetonitrile.

- Detection: Waters Acquity I-Class UPLC coupled to a Waters Xevo TQ-S Mass spectrometer in positive ion mode.

- Quantification: Achieved using analyte peak area to internal standard peak area ratios. The calibration range for this compound was 2 to 2000 ng/mL.

Pharmacokinetic Analysis Workflow

The search results describe the workflow for analyzing the PK data obtained from the assays.

- Software:

- Data Handling: Individual concentration data were merged with the actual times of sample collection. Trough concentration-time data were summarized with descriptive statistics, including the coefficient of variation [2].

AXL Signaling Pathway and this compound Inhibition

The following diagram illustrates the core AXL/Gas6 pathway and the documented site of action for this compound, based on the biological context from the search results [3] [1] [2].

This diagram maps the logical relationship from pathway activation to functional outcomes and the point of therapeutic intervention.

Key Implications for Research & Development

- Clinical PK Profile: The established loading/maintenance regimen (400/200 mg) and once-daily oral dosing provide a practical framework for clinical protocol design [1].

- Critical Data Gaps: The absence of detailed metabolism and excretion information is a significant limitation. Future investigations should prioritize identifying the specific cytochrome P450 enzymes involved and the primary routes of elimination (e.g., fecal vs. renal).

- Drug-Drug Interaction (DDI) Risk: As a tyrosine kinase inhibitor, this compound has a potential for DDIs, especially with drugs that modulate CYP3A4 activity [4]. This requires careful clinical management and further dedicated DDI studies.

References

- 1. This compound as monotherapy and in combination with low- ... [nature.com]

- 2. Phase 1 trial of this compound (BGB324), a first-in-class ... [sciencedirect.com]

- 3. Signaling Pathways of AXL Receptor Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism-related pharmacokinetic drug−drug interactions ... [pmc.ncbi.nlm.nih.gov]

AXL in Epithelial-Mesenchymal Transition: Molecular Mechanisms, Therapeutic Targeting, and Experimental Approaches

Introduction to AXL Biology and EMT

AXL receptor structure and function represents a critical component in understanding cancer progression and therapeutic resistance. AXL, a member of the TAM receptor family (TYRO3, AXL, and MERTK), is a single-pass transmembrane receptor tyrosine kinase encoded by a gene located at chromosome 19q13.2. The receptor consists of an extracellular domain containing two immunoglobulin-like repeats and two fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain. The name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its significant role in cancer progression pathways. Unlike many other receptor tyrosine kinases, AXL is rarely mutated in cancers; instead, its dysregulation typically occurs through overexpression mechanisms driven by gene amplification or stimulation from the tumor microenvironment. This overexpression pattern makes AXL an attractive therapeutic target with potentially lower risk of resistance development through mutation. [1]

The biological process of epithelial-mesenchymal transition (EMT) constitutes a fundamental mechanism in both physiological processes and pathological conditions, particularly cancer metastasis. During EMT, epithelial cells undergo remarkable phenotypic changes, losing their characteristic polarity and cell-cell adhesion properties while acquiring mesenchymal traits that enhance migratory capacity, invasiveness, and resistance to apoptosis. This transition is orchestrated by core EMT transcription factors (EMT-TFs), including SNAI1/2, TWIST1/2, and ZEB1/2, which collectively repress epithelial markers like E-cadherin while promoting expression of mesenchymal markers such as vimentin, fibronectin, and N-cadherin. In cancer contexts, EMT is now understood not as a binary switch but as a dynamic plasticity spectrum (epithelial-mesenchymal plasticity or EMP), where cells can occupy various intermediate hybrid E/M states that confer distinct functional advantages, including enhanced stemness and therapeutic resistance. [2]

The intersection between AXL signaling and EMT pathways creates a powerful axis driving tumor progression, metastatic dissemination, and treatment failure across numerous cancer types. This technical review comprehensively examines the molecular mechanisms underlying AXL-mediated EMT, current therapeutic strategies targeting this axis, and experimental approaches for investigating this critical pathway in cancer biology.

Molecular Mechanisms of AXL-Driven EMT

AXL Activation and Downstream Signaling

AXL receptor activation occurs through multiple distinct mechanisms, each contributing to its role in EMT induction and cancer progression:

Ligand-dependent activation: The primary ligand for AXL is Growth Arrest-Specific 6 (GAS6), a vitamin K-dependent protein that binds to AXL's extracellular domain with high affinity. GAS6 binding induces AXL homodimerization, autophosphorylation of intracellular tyrosine residues, and initiation of downstream signaling cascades. This activation mechanism requires presentation of GAS6 in complex with phosphatidylserine (PtdSer) on cell membranes, forming an extracellular lipid-protein complex essential for optimal receptor activation. [1]

Ligand-independent activation: AXL can also be activated through receptor crosstalk with other tyrosine kinase receptors including c-MET, EGFR, HER2/HER3, VEGFR, PDGFR, and FLT3. This transactivation occurs independently of GAS6 binding and represents an alternative mechanism for AXL signaling initiation in cancer contexts. Additionally, AXL can undergo autoactivation through overexpression-induced dimerization or in response to oxidative stress conditions commonly found in the tumor microenvironment. [1]

Regulatory mechanisms: AXL expression and activity are tightly controlled through epigenetic modifications (promoter methylation), transcriptional regulation by factors including HIF-α, AP-1, YAP1/TEAD, CREB, MZF1, and SP-1, and post-transcriptional regulation by miRNAs (miR-33a-5p, miR-93-5p) and long non-coding RNAs (DANCR, XIST). Posttranslational modifications including glycosylation, phosphorylation, proteolytic cleavage, and ubiquitination further modulate AXL functionality in cancer progression. [1]

Upon activation, AXL initiates multiple downstream signaling pathways that collectively promote EMT and associated malignant phenotypes:

Table 1: Key Downstream Signaling Pathways Activated by AXL in EMT

| Signaling Pathway | Key Components | Functional Consequences in EMT |

|---|---|---|

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Enhanced cell survival, suppressed apoptosis, increased translation of EMT-related proteins |

| RAS/RAF/MEK/ERK | RAS, RAF, MEK1/2, ERK1/2 | Increased cell proliferation, migration, and invasion capabilities |

| JAK/STAT | JAK2, STAT3 | Promotion of inflammatory responses, stemness maintenance |

| NF-κB | IKK complex, NF-κB subunits | Regulation of immune responses, anti-apoptotic gene expression |

AXL-Induced EMT and Functional Consequences

AXL signaling directly promotes the molecular reprogramming characteristic of EMT through multiple interconnected mechanisms:

Transcription factor regulation: AXL activation induces expression of core EMT-TFs, particularly SNAI1 and ZEB1, which serve as master regulators of the mesenchymal transition. These transcription factors directly repress epithelial genes including CDH1 (encoding E-cadherin) while activating mesenchymal genes such as VIM (vimentin) and CDH2 (N-cadherin). The specific EMT-TF profile induced by AXL signaling appears to be context-dependent, with different factors predominating in different cancer types. [2]

Cytoskeletal reorganization: Through activation of RAC1 and RHO GTPase pathways, AXL signaling promotes actin cytoskeleton remodeling, facilitating the formation of membrane protrusions (invadopodia, filopodia) essential for cell migration and invasion. This structural reorganization is complemented by AXL-mediated regulation of matrix metalloproteinases (MMPs) that degrade extracellular matrix components, further enabling invasive behavior. [3]

Stemness acquisition: AXL activation promotes the emergence and maintenance of cancer stem cells (CSCs) with enhanced tumor-initiating capacity. Notably, the hybrid E/M state induced by AXL signaling appears particularly associated with stemness properties across multiple cancer types, including breast, pancreatic, and lung cancers. These CSCs exhibit enhanced resistance to conventional therapies and contribute to tumor recurrence. [2]

Table 2: Functional Consequences of AXL-Mediated EMT in Cancer

| Biological Process | AXL/EMT Mechanism | Clinical Impact |

|---|---|---|

| Metastasis | Enhanced migration/invasion, intravasation, survival in circulation | Increased distant metastasis, poorer overall survival |

| Therapy Resistance | Upregulation of drug efflux pumps, DNA damage repair, anti-apoptotic signaling | Resistance to chemotherapy, targeted therapy, immunotherapy |

| Tumor Microenvironment Remodeling | Immunosuppression, angiogenesis, fibroblast activation | Enhanced tumor growth, immune evasion |

| Tumor Initiation | Cancer stem cell generation and maintenance | Tumor recurrence, minimal residual disease |

The following diagram illustrates the core AXL signaling pathway and its integration with EMT regulation:

> Core AXL signaling pathway activation and its integration with EMT regulatory networks, showing key downstream effectors and functional consequences in cancer progression.

Therapeutic Targeting of AXL in EMT and Cancer

AXL-Targeted Therapeutic Agents

The strategic importance of AXL in driving EMT, metastasis, and therapy resistance has motivated development of several classes of AXL-targeted therapeutics:

Small molecule tyrosine kinase inhibitors (TKIs) represent the most advanced class of AXL-targeted agents currently in clinical development:

Bemcentinib (BGB324/R428): This first-in-class selective AXL inhibitor has received fast-track designation from the US FDA in combination with PD-1/PD-L1 inhibitors. This compound specifically blocks AXL kinase activity, interfering with AXL/GAS6 signaling that promotes EMT, tumor survival, metastasis, and therapeutic resistance. Preclinical studies demonstrate that this compound effectively reverses EMT phenotypes and sensitizes tumors to both targeted therapies and immunotherapy. [1] [4]

Multi-targeted inhibitors: Several agents including cabozantinib, glesatinib, and sitravatinib inhibit AXL alongside other receptor tyrosine kinases such as c-MET, VEGFR, and RET. These multi-targeted approaches aim to simultaneously block compensatory signaling pathways that often underlie resistance mechanisms, providing broader suppression of EMT-related signaling networks. [5]

Biological therapies offer alternative approaches to targeting AXL function:

Monoclonal antibodies: AXL-targeted antibodies including YW327.6S2 and DAXL-88 bind to the AXL extracellular domain, blocking GAS6 interaction and receptor activation. Some therapeutic antibodies additionally engage immune effector functions through antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). [1]

Antibody-drug conjugates (ADCs): These precision therapeutics combine AXL-targeting antibodies with potent cytotoxic payloads, enabling selective delivery of chemotherapy directly to AXL-expressing tumor cells. This approach capitalizes on the frequent overexpression of AXL in advanced cancers while minimizing systemic toxicity. [5]

Axl-CAR therapies: Emerging chimeric antigen receptor (CAR) T-cell and CAR-NK cell approaches targeting AXL represent innovative immunotherapeutic strategies for advanced, treatment-resistant malignancies. [5]

Table 3: AXL-Targeted Therapeutic Agents in Development

| Therapeutic Class | Representative Agents | Mechanism of Action | Development Status |

|---|---|---|---|

| Selective AXL TKIs | This compound, TP-0903 | Selective AXL kinase inhibition | Phase II/III trials (combination therapies) |

| Multi-Target TKIs | Cabozantinib, Sitravatinib | AXL + c-MET, VEGFR, RET inhibition | FDA-approved (some agents), later-line therapy |

| Therapeutic Antibodies | YW327.6S2, DAXL-88 | Ligand blockade, receptor internalization | Preclinical/early clinical development |

| Antibody-Drug Conjugates | AXL-107-MMAE, Enapotamab vedotin | Targeted cytotoxic delivery | Early clinical trials |

| CAR Therapies | AXL-CAR T/NK cells | Redirected immune cell targeting | Preclinical development |

Combination Strategies and Clinical Applications

The complex interplay between AXL and multiple therapeutic resistance mechanisms has motivated development of rational combination strategies:

AXL inhibition + EGFR targeted therapy: In non-small cell lung cancer (NSCLC) models, AXL inhibition with this compound reverses resistance to EGFR inhibitors such as osimertinib and erlotinib. This combination addresses a key resistance mechanism where AXL upregulation bypasses EGFR dependency, restoring therapeutic sensitivity. Clinical trials are evaluating this approach (NCT04811176, NCT05468697) with promising preliminary results. [5] [4]

AXL inhibition + immunotherapy: AXL signaling contributes to immunosuppressive microenvironment through multiple mechanisms, including upregulation of PD-L1, recruitment of immunosuppressive macrophages, and inhibition of T-cell and NK-cell function. Combining AXL inhibitors with immune checkpoint blockers (anti-PD-1/PD-L1) demonstrates synergistic activity in preclinical models by reversing EMT-mediated immune evasion and enhancing antitumor immunity. [3] [4]

AXL inhibition + chemotherapy: AXL promotes resistance to multiple chemotherapeutic agents including docetaxel, cisplatin, and cytarabine through enhanced DNA damage repair, reduced reactive oxygen species (ROS) production, and upregulation of anti-apoptotic proteins. Combining AXL inhibitors with chemotherapy sensitizes tumor cells and improves therapeutic responses across various cancer types, including prostate cancer, ovarian cancer, and acute myeloid leukemia. [3]

AXL inhibition + epigenetic therapy: Emerging evidence indicates that epigenetic modifications regulate EMP and contribute to therapeutic resistance. Combinations of AXL inhibitors with HDAC or DNMT inhibitors demonstrate enhanced efficacy in preclinical models by reversing EMT-associated transcriptional programs and preventing resistance development. [4]

The following diagram illustrates the strategic targeting of AXL in combination therapies:

> Strategic targeting of AXL signaling in combination therapies to overcome multiple resistance mechanisms in cancer treatment.

Experimental Approaches for Studying AXL-EMT Axis

In Vitro Methodologies

Cell-based assays form the foundation for investigating AXL-EMT biology and evaluating therapeutic interventions:

EMT marker analysis: Comprehensive assessment of EMT status requires evaluation of both epithelial markers (E-cadherin, claudins, occludin, cytokeratins) and mesenchymal markers (vimentin, N-cadherin, fibronectin) using techniques including:

- Western blotting and immunofluorescence for protein-level quantification and subcellular localization

- Quantitative RT-PCR and RNA sequencing for transcriptional profiling

- Flow cytometry for surface marker expression (e.g., loss of E-cadherin)

Functional migration and invasion assays:

- Transwell/Boyden chamber assays with or without Matrigel coating to quantify invasive capacity

- Wound healing/scratch assays to measure collective cell migration

- 3D spheroid invasion assays in collagen or Matrigel for more physiologically relevant modeling

- Time-lapse microscopy for single-cell tracking and migration dynamics

AXL signaling modulation:

- Genetic approaches: siRNA/shRNA-mediated knockdown, CRISPR/Cas9 knockout, or overexpression constructs to manipulate AXL expression

- Pharmacological inhibition: Dose-response studies with selective AXL inhibitors (this compound, TP-0903) and multi-targeted agents

- Ligand stimulation: Recombinant GAS6 treatment to activate AXL signaling pathway

Cancer stem cell characterization:

- Tumorsphere formation assays under non-adherent conditions to evaluate self-renewal capacity

- Flow cytometry for stem cell surface markers (CD44, CD133, ALDH activity)

- Limiting dilution transplantation in immunocompromised mice to quantify tumor-initiating cell frequency

In Vivo and Translational Research Methods

Animal models and clinical correlative studies provide critical insights into AXL-EMT biology in physiologically relevant contexts:

Metastasis models:

- Experimental metastasis assays: Intravenous injection of tumor cells to assess metastatic colonization

- Spontaneous metastasis models: Orthotopic implantation with primary tumor resection to study the complete metastatic cascade

- Circulating tumor cell (CTC) analysis: Monitoring EMT markers in blood samples during disease progression

Therapeutic efficacy studies:

- Patient-derived xenografts (PDXs) that maintain tumor heterogeneity and therapeutic response profiles of original tumors

- Genetically engineered mouse models (GEMMs) with inducible AXL expression or knockout to study causal relationships

- Treatment studies evaluating AXL inhibitors as monotherapy and in combination with standard-of-care agents

Translational biomarker development:

- Immunohistochemistry (IHC) for AXL and EMT marker expression in patient tumor samples

- RNA in situ hybridization to detect AXL mRNA in formalin-fixed paraffin-embedded (FFPE) tissues

- Liquid biopsy approaches to monitor AXL expression in circulating tumor DNA or RNA

- Multiplexed imaging (CODEX, Imaging Mass Cytometry) to spatially resolve AXL expression within tumor microenvironment contexts

Technical Considerations and Validation

Robust investigation of the AXL-EMT axis requires careful attention to methodological details:

EMT plasticity challenges: Given the dynamic nature of EMT, single-timepoint analyses may miss critical transitions. Longitudinal sampling and single-cell approaches provide more comprehensive understanding of EMP dynamics.

Context-dependent effects: AXL signaling consequences vary across cancer types and microenvironments. Studies should include multiple validated models and careful consideration of biological context.

Analytical validation: Antibodies for AXL and EMT markers require thorough validation using appropriate controls (knockdown/knockout cells, recombinant proteins). Multiple detection methods should corroborate key findings.

Physiological relevance: 3D culture systems, co-culture models with stromal cells, and in vivo approaches provide essential validation of mechanisms identified in conventional 2D cultures.

These experimental approaches, when appropriately applied and interpreted, enable comprehensive dissection of AXL's role in EMT and facilitate translation of findings into clinically relevant therapeutic strategies.

Conclusion and Future Perspectives

The AXL-EMT axis represents a critical driver of cancer progression, therapy resistance, and metastatic dissemination across diverse malignancies. Understanding the molecular mechanisms underlying AXL-mediated EMT provides important insights into cancer biology and reveals promising therapeutic opportunities. Future research directions should focus on several key areas:

First, biomarker development remains crucial for patient stratification and optimizing AXL-targeted therapies. Identification of reliable biomarkers predictive of AXL dependency, including AXL expression levels, EMT signatures, and functional imaging approaches, will enable more precise patient selection and treatment personalization.

Second, the dynamic regulation of EMP in response to therapeutic pressures requires deeper investigation. Understanding how tumor cells adaptively shift along the epithelial-mesenchymal spectrum during treatment may reveal novel therapeutic vulnerabilities and strategies to prevent resistance development.

Third, innovative therapeutic combinations that simultaneously target AXL signaling and complementary pathways hold promise for overcoming the redundancy and adaptability of cancer cell signaling networks. Rational combinations based on mechanistic insights rather than empirical approaches will likely yield more durable clinical responses.

Finally, the role of AXL in tumor microenvironment remodeling and immunosuppression represents an area of growing therapeutic interest, particularly in the context of immunotherapy combinations. Understanding how AXL inhibition might reprogram the tumor immune microenvironment could unlock enhanced antitumor immunity and improved patient outcomes.

References

- 1. AXL signaling in cancer: from molecular insights to ... [nature.com]

- 2. Update on Epithelial-Mesenchymal Plasticity in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. AXL: shapers of tumor progression and immunosuppressive ... [molecular-cancer.biomedcentral.com]

- 4. Targeted Therapies Modulating Mesenchymal–Epithelial ... [mdpi.com]

- 5. AXL signaling in cancer: from molecular insights to targeted ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: Bemcentinib and Docetaxel in Advanced NSCLC

The following notes summarize the key findings from a phase I trial (NCT02922777) investigating the AXL inhibitor bemcentinib in combination with docetaxel for previously treated advanced Non-Small Cell Lung Cancer (NSCLC) [1].

- Scientific Rationale: AXL, a receptor tyrosine kinase, is often overexpressed in NSCLC and is associated with a poor prognosis, promoting tumor cell invasion, survival, and treatment resistance [1]. Preclinical models demonstrated that the addition of this compound could increase docetaxel sensitivity by 1,000-fold, suggesting a strong synergistic effect [1].

- Safety and Tolerability: The combination regimen showed a manageable safety profile with the support of prophylactic Granulocyte Colony-Stimulating Factor (G-CSF). The primary toxicity was hematological, with neutropenia being the most common and severe adverse event [1].

- Efficacy Signals: Despite the small sample size, the combination demonstrated promising anti-tumor activity in a heavily pre-treated population, with a disease control rate of 82% among evaluable patients [1].

- Recommended Protocol: The maximum tolerated dose (MTD) was established as docetaxel 60 mg/m² with prophylactic G-CSF, plus this compound administered with a loading dose followed by a daily maintenance dose [1].

Summary of Quantitative Trial Data

The table below consolidates the key quantitative findings from the phase I trial for easy reference [1].

| Trial Aspect | Data Summary |

|---|---|

| ClinicalTrials.gov ID | NCT02922777 [1] |

| Patient Population | Previously treated advanced NSCLC; median age 62 years; 67% male [1] |

| Study Design | Open-label, single-institution, 3+3 dose escalation [1] |

| Median Treatment Duration | 2.8 months (range: 0.7 - 10.9 months) [1] |

| Most Common TRAEs | Neutropenia (86%, 76% ≥G3), Diarrhea (57%, 0% ≥G3), Fatigue (57%, 5% ≥G3), Nausea (52%, 0% ≥G3) [1] |

| Neutropenic Fever Incidence | 38% of patients (before G-CSF mandate) [1] |

| Best Overall Response (n=17) | Partial Response (PR): 6 patients (35%); Stable Disease (SD): 8 patients (47%) [1] |

| Disease Control Rate (PR+SD) | 82% [1] |

Detailed Experimental Protocol

This section provides the detailed methodology for the combination therapy as implemented in the phase I trial.

Study Treatment and Dosing Schedule

- This compound Schedule: Administered orally with a loading dose for the first 3 days, followed by a daily maintenance dose. The protocol specifies two dose levels [1]:

- Cohort 1: 200 mg loading dose daily for 3 days, then 100 mg daily thereafter.

- Cohort 2 (MTD): 400 mg loading dose daily for 3 days, then 200 mg daily thereafter.

- Docetaxel Schedule: Administered intravenously at 60 mg/m² or 75 mg/m² over 1 hour, every 21 days [1].

- Treatment Initiation: this compound monotherapy was initiated 7 days prior to the first dose of docetaxel. This run-in period allowed for the assessment of this compound's pharmacodynamic and pharmacokinetic effects alone [1].

- Supportive Care: Prophylactic G-CSF is mandatory. Premedication with oral corticosteroids (e.g., dexamethasone 8 mg twice daily for 3 days, starting 1 day prior to chemotherapy) is required to mitigate docetaxel-related toxicities [1].

Patient Selection Criteria

- Inclusion Criteria: Patients aged ≥18 years with histologically confirmed, advanced NSCLC; measurable disease per RECIST 1.1; ECOG performance status 0-1; and adequate organ function. Patients must have received up to three prior lines of therapy, including a prior platinum-based doublet [1].

- Exclusion Criteria: Patients with known activating EGFR mutations or ALK rearrangements were eligible only if they had received appropriate targeted therapies. Prior exposure to this compound or docetaxel was not permitted. Patients with active cardiac disease or significant QTc prolongation were excluded [1].

Dose Modification and Toxicity Management

- Dose-Limiting Toxicity (DLT) Definition: DLTs were assessed during the first 28-day cycle and included: ≥Grade 3 non-hematological toxicity (with exceptions); ≥Grade 3 nausea/vomiting/diarrhea despite maximal support; Grade 4 thrombocytopenia or Grade 3 with bleeding; Grade 4 neutropenia lasting ≥7 days [1].

- Dose Reductions: this compound dose was reduced for Grade 3 non-hematological toxicities. Docetaxel dose was reduced for Grade 3 non-hematological toxicities and Grade 4 hematologic toxicities [1].

Efficacy and Pharmacodynamic Assessments

- Tumor Response Assessment: Patients were assessed for response using RECIST 1.1 every two cycles (6 weeks) via CT or MRI [1].

- Pharmacokinetic (PK) Sampling: Blood samples for this compound and docetaxel plasma concentrations were collected at multiple time points during cycle 1 and subsequent cycles to characterize the PK profile of the combination [1].

- Biomarker Analysis: Plasma samples were analyzed for protein biomarker levels to assess the pharmacodynamic effects of AXL inhibition, including modulation of proteins involved in Protein Kinase B (Akt) signaling and reactive oxygen species (ROS) metabolism [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanistic rationale for the combination therapy and the structure of the clinical trial.

Key Considerations for Protocol Implementation

- Hematological Toxicity Vigilance: The high incidence of severe neutropenia and neutropenic fever underscores the critical importance of mandatory prophylactic G-CSF and frequent monitoring of blood counts [1].

- Patient Selection: While the trial included patients regardless of AXL expression status, future research should focus on validating biomarkers to identify patients most likely to benefit from this combination therapy [1] [2].

- Combination with Immunotherapy: Given that AXL inhibition is also known to modulate the tumor immune microenvironment, researchers may explore triplet combinations with immune checkpoint inhibitors. Early-phase trials of this compound with pembrolizumab have shown encouraging activity in NSCLC, suggesting a potential alternative combinatorial approach [2].

References

Bemcentinib loading dose maintenance dose schedule

Bemcentinib Dosing Schedules in Clinical Trials

| Trial Population | Combination Therapy | Loading Dose Schedule | Maintenance Dose | Selected Rationale / Key Safety Notes |

|---|---|---|---|---|

| AML/MDS (Phase 1b/2a) [1] | Low-Dose Cytarabine (LDAC) | 400 mg daily for 3 days (Days 1-3 of cycle) | 200 mg daily thereafter | Recommended Phase 2 dose (RP2D) based on overall safety and tolerability profile [1]. |

| Advanced NSCLC (Phase 1) [2] [3] | Docetaxel (with G-CSF support) | 400 mg daily for 3 days (Cycle 1, Days -7 to -5) | 200 mg daily thereafter | Maximum Tolerated Dose (MTD) with prophylactic G-CSF to manage hematologic toxicity [2]. |

| Advanced NSCLC (Phase 1) [2] [3] | Docetaxel | 200 mg daily for 3 days (Cycle 1, Days -7 to -5) | 100 mg daily thereafter | Lower dose level evaluated during escalation [2]. |

Key Protocol Specifications and Safety Monitoring

For researchers designing experiments or clinical protocols around this compound, the following details from the trials are critical.

Patient Selection and Pre-treatment

- AML/LDAC Cohort: The trial enrolled elderly patients (median age 76) with relapsed/refractory (R/R) or treatment-naïve acute myeloid leukemia (AML) who were unfit for intensive chemotherapy [1].

- NSCLC/Docetaxel Cohort: Patients had previously treated advanced non-small cell lung cancer (NSCLC) with an ECOG performance status of 0-1. Patients with treated, asymptomatic brain metastases were permitted [3].

Dose Modification and Toxicity Management

- Hematologic Toxicity: In the NSCLC trial, hematologic toxicity was a major concern. The protocol was amended to mandate prophylactic G-CSF (granulocyte colony-stimulating factor) support, which was crucial for establishing the MTD [2] [3].

- QTc Prolongation: Asymptomatic QTcF prolongation was a identified treatment-related adverse event. Protocols should include baseline and periodic ECG monitoring. In the AML trial, most events were Grade 1 or 2, though Grade 3 events occurred [1].

- Other Toxicities: Common treatment-related adverse events included diarrhea, fatigue, and nausea, which were typically low-grade. Dose interruptions or reductions were implemented for Grade 3 non-hematological toxicities [2] [1].

Pharmacokinetic (PK) and Pharmacodynamic (PD) Considerations

- The 3-day loading dose is designed to rapidly achieve therapeutic plasma concentrations.

- In the NSCLC trial, a 7-day this compound run-in period (loading dose + 4 days maintenance) before initiating docetaxel allowed for the assessment of PK and PD effects of this compound alone [3].

- PK analysis confirmed that the pharmacokinetics of this compound and its combination partners (like docetaxel) resembled prior monotherapy data, indicating no major drug-drug interactions at the described schedules [2] [1].

Experimental Workflow and Mechanism of Action

To visualize the clinical trial workflow and drug mechanism, you can use the following diagrams generated with Graphviz.

Diagram 1: Clinical Trial Workflow for this compound Combination Therapy. PK/PD: Pharmacokinetic/Pharmacodynamic; PD: Progressive Disease.

Diagram 2: Simplified Mechanism of AXL Inhibition by this compound. This compound blocks GAS6-mediated AXL receptor activation and its downstream pro-tumor signaling pathways.

Application Notes for Protocol Design

- Formulation Impact: The AML trial initially used one formulation and later switched to an "advanced formulation," which influenced the final recommended dose. The 400/200 mg loading/maintenance schedule was established using the enhanced formulation [1].

- Defining the Schedule: The formal Maximum Tolerated Dose (MTD) was not always met. The Recommended Phase 2 Dose (RP2D) for the AML/LDAC combination was based on a combined assessment of DLTs, overall safety, and tolerability, not just the strict MTD definition [1].

- Robust Supportive Care: Proactive management is essential. Protocol mandates for prophylactic G-CSF (in NSCLC) and clear guidelines for managing QTc prolongation and gastrointestinal events are critical for the safe delivery of the regimen [2] [1].

References

Comprehensive Application Notes and Protocols: Management of Bemcentinib Hematologic Toxicity with G-CSF Support

Introduction to Bemcentinib and AXL Inhibition

This compound (BGB324) is a first-in-class, highly selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family. AXL signaling activation promotes tumor progression, epithelial-mesenchymal transition (EMT), and therapeutic resistance across multiple cancer types, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). In NSCLC, AXL overexpression is associated with poor prognosis, lymph node involvement, and higher disease stage, making it an attractive therapeutic target. This compound demonstrates synergistic activity with conventional chemotherapeutic agents such as docetaxel; preclinical models indicate it can increase docetaxel sensitivity by up to 1,000-fold through inhibition of PI3K signaling and modulation of cell cycle-dependent kinases.

The hematologic toxicity profile of this compound, particularly when combined with myelosuppressive agents like docetaxel, necessitates sophisticated management strategies. Phase I clinical trials have demonstrated that while the combination shows promising anti-tumor activity, it induces significant hematologic toxicities, primarily neutropenia, which requires proactive intervention. This document provides detailed application notes and protocols for managing this compound-associated hematologic toxicities using granulocyte colony-stimulating factor (G-CSF) support, based on the latest clinical evidence and expert consensus.

Clinical Evidence and Rationale for G-CSF Support

Phase I Trial Findings in Advanced NSCLC

A phase I trial (NCT02922777) evaluated this compound in combination with docetaxel in patients with previously treated advanced NSCLC. The study employed a 3+3 dose escalation design with two this compound dose levels (100 mg and 200 mg daily maintenance following a 3-day loading dose) combined with docetaxel (60 or 75 mg/m² every 3 weeks). Due to significant hematologic toxicity observed in initial cohorts, the protocol was amended to include mandatory prophylactic G-CSF support from patient 18 onward.

Table 1: Hematologic Toxicity Profile from Phase I Trial of this compound plus Docetaxel

| Toxicity Type | All Grades Incidence | Grade ≥3 Incidence | Management Intervention |

|---|---|---|---|

| Neutropenia | 86% (18/21 patients) | 76% (16/21 patients) | Prophylactic G-CSF required |

| Febrile Neutropenia | 38% (8/21 patients) | 38% (8/21 patients) | G-CSF + antibiotic prophylaxis |

| Anemia | Not reported | Not reported | Monitoring and supportive care |

| Thrombocytopenia | Not reported | Not reported | Monitoring and dose modification |

The trial established that the maximum tolerated dose (MTD) was this compound (400 mg load × 3 days followed by 200 mg daily) with docetaxel 60 mg/m² and prophylactic G-CSF support. Despite the hematologic challenges, the combination demonstrated promising anti-tumor activity, with 35% (6/17) partial response rate and 47% (8/17) stable disease among evaluable patients, supporting further development of this combination with appropriate supportive measures [1] [2].

Mechanisms of AXL Inhibition and Hematologic Effects

AXL inhibition with this compound affects multiple signaling pathways that contribute to both therapeutic efficacy and toxicological profile:

- PI3K/AKT/mTOR pathway suppression: Modulates cell survival and proliferation

- RAF/MEK/ERK pathway inhibition: Affects cellular differentiation and growth

- NF-kB signaling regulation: Influences inflammatory responses

- Reactive oxygen species metabolism: Impacts cellular stress responses

- DNA damage response pathways: Potentiates chemotherapy effects

The combination of this compound with docetaxel appears to enhance DNA damage response pathways while simultaneously increasing susceptibility to myelosuppression, creating both the therapeutic synergy and the hematologic vulnerability that necessitates G-CSF support [3].

Comprehensive Toxicity Management Protocols

G-CSF Support Strategies

Granulocyte colony-stimulating factors are critical for managing chemotherapy-induced neutropenia, particularly in combinations with novel targeted agents like this compound that potentiate myelosuppression. G-CSFs work by promoting the expansion, differentiation, and mobilization of neutrophil precursors in the bone marrow, thereby reducing the duration and severity of neutropenia.

Table 2: G-CSF Formulations and Administration Guidelines

| G-CSF Type | Dosing Regimen | Initiation Timing | Duration | Key Considerations |

|---|---|---|---|---|

| Filgrastim (short-acting) | 5 mcg/kg daily | 24-72 hours post-chemotherapy | Until neutrophil recovery (ANC ≥1500/mm³) | Daily injections required; longer treatment duration |